8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
CAS No.: 1260847-57-1
Cat. No.: VC16010694
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260847-57-1 |
|---|---|
| Molecular Formula | C8H11N3 |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 8-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
| Standard InChI | InChI=1S/C8H11N3/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3,(H,10,11) |
| Standard InChI Key | FBOPIMIRKZAARO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC=C1)NCCN2 |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s IUPAC name, 8-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, reflects its fused bicyclic system. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1260847-57-1 | |
| Molecular Formula | C₈H₁₁N₃ | |
| Molecular Weight | 149.19 g/mol | |
| SMILES Notation | CC1=C2C(=NC=C1)NCCC2 | |
| InChIKey | DLZNCFNVEXQLAL-UHFFFAOYSA-N |
The saturated pyrazine ring reduces aromaticity compared to fully conjugated analogs, potentially enhancing solubility and altering electronic properties. The methyl group at position 8 introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 8-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves cyclization strategies using pyridine and pyrazine precursors. A representative method from the Royal Society of Chemistry employs:
Reagents:
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Pyridine-2,3-diamine (1a)
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Butane-2,3-diol (2a)
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Ruthenium catalyst (Ru₃(CO)₁₂)
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Ligand (xantphos)
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Base (t-BuOK)
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Solvent (t-amyl alcohol)
Procedure:
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Combine reagents under nitrogen atmosphere at 130°C for 5 hours .
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Purify via preparative TLC (petroleum ether:ethyl acetate = 2:1) .
This method achieves moderate yields (~40–60%) and emphasizes the role of transition-metal catalysis in facilitating C–N bond formation .
Challenges and Optimization
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Catalyst Sensitivity: Ruthenium-based systems require strict anhydrous conditions .
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Purification: Column chromatography or TLC is essential due to polar byproducts .
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Scalability: High-temperature reactions may limit industrial-scale production without specialized equipment.
Physicochemical Properties
Experimental and Predicted Data
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO) | |
| LogP (Partition Coefficient) | Estimated ~1.2 (moderate lipophilicity) |
The compound’s tetrahydropyrido core enhances solubility compared to fully aromatic analogs, making it suitable for aqueous-based biological assays.
Future Research Directions
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Pharmacological Profiling: Screen for kinase inhibition or antimicrobial activity.
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Synthetic Innovation: Explore photocatalysis or flow chemistry to improve yields.
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ADMET Studies: Assess absorption, distribution, and toxicity in vitro.
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